Cas no 1249839-96-0 (5-(2,4-Difluoro-phenoxy)pentanenitrile)

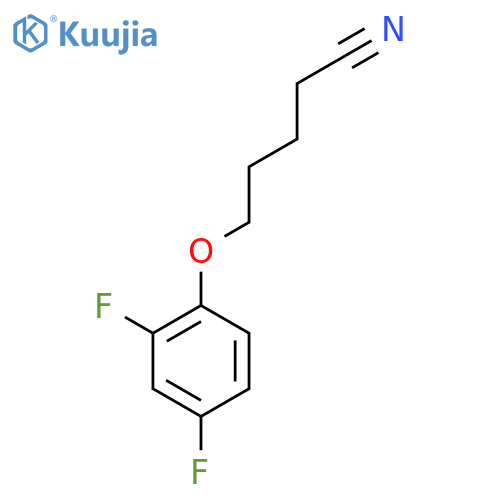

1249839-96-0 structure

商品名:5-(2,4-Difluoro-phenoxy)pentanenitrile

CAS番号:1249839-96-0

MF:C11H11F2NO

メガワット:211.207949876785

MDL:MFCD14648777

CID:5187461

5-(2,4-Difluoro-phenoxy)pentanenitrile 化学的及び物理的性質

名前と識別子

-

- 5-(2,4-Difluoro-phenoxy)pentanenitrile

- 5-(2,4-difluorophenoxy)pentanenitrile

-

- MDL: MFCD14648777

- インチ: 1S/C11H11F2NO/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2

- InChIKey: PKYSJJGDFUNACQ-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1OCCCCC#N)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 226

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 33

5-(2,4-Difluoro-phenoxy)pentanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512229-1g |

5-(2,4-Difluorophenoxy)pentanenitrile |

1249839-96-0 | 97% | 1g |

¥3031.0 | 2023-04-04 | |

| abcr | AB432757-5 g |

5-(2,4-Difluoro-phenoxy)pentanenitrile |

1249839-96-0 | 5g |

€1,373.40 | 2023-07-18 | ||

| abcr | AB432757-1 g |

5-(2,4-Difluoro-phenoxy)pentanenitrile |

1249839-96-0 | 1g |

€594.40 | 2023-07-18 | ||

| abcr | AB432757-1g |

5-(2,4-Difluoro-phenoxy)pentanenitrile; . |

1249839-96-0 | 1g |

€1621.70 | 2025-02-14 | ||

| abcr | AB432757-5g |

5-(2,4-Difluoro-phenoxy)pentanenitrile |

1249839-96-0 | 5g |

€1373.40 | 2023-09-04 | ||

| Ambeed | A468753-1g |

5-(2,4-Difluorophenoxy)pentanenitrile |

1249839-96-0 | 97% | 1g |

$441.0 | 2024-04-25 |

5-(2,4-Difluoro-phenoxy)pentanenitrile 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

1249839-96-0 (5-(2,4-Difluoro-phenoxy)pentanenitrile) 関連製品

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1249839-96-0)5-(2,4-Difluoro-phenoxy)pentanenitrile

清らかである:99%

はかる:1g

価格 ($):397.0